molecular formula C5H5NO3 B13555452 2-Oxazoleacetic acid

2-Oxazoleacetic acid

Cat. No.: B13555452
M. Wt: 127.10 g/mol
InChI Key: XUVVPUSARWFTRS-UHFFFAOYSA-N
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Description

2-Oxazoleacetic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The oxazole core is a privileged structure found in numerous bioactive molecules and natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Its carboxylic acid functional group makes it a valuable precursor for the synthesis of more complex molecules, such as through amide bond formation or further functionalization of the oxazole ring system. Research into oxazole derivatives has shown their potential as key scaffolds in developing COX-2 inhibitors for anti-inflammatory therapies and as agents with promising antimicrobial and antibiofilm activities . The structural motif of substituting the 2-position of the oxazole ring with a carboxylic acid group, as in this compound, is a common strategy to modulate the properties of drug candidates and fine-tune their interactions with biological targets . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

2-(1,3-oxazol-2-yl)acetic acid

InChI

InChI=1S/C5H5NO3/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8)

InChI Key

XUVVPUSARWFTRS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Oxazoleacetic Acid and Derived Architectures

Classical Oxazole (B20620) Ring Formation Approaches

The traditional methods for synthesizing the oxazole nucleus are foundational in organic chemistry and continue to be widely used. These approaches typically involve the formation of the heterocyclic ring through condensation and cyclization reactions.

Condensation Reactions for Oxazole Annulation

Condensation reactions are a cornerstone of oxazole synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org Several named reactions fall under this category, providing reliable routes to oxazole-containing structures.

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclodehydration of 2-acylamino ketones to form the oxazole ring. wikipedia.orgslideshare.netsynarchive.com The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentoxide. synarchive.comthieme-connect.com A solid-phase version of this synthesis has also been developed using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org

Fischer Oxazole Synthesis: Discovered by Hermann Emil Fischer in 1896, this synthesis produces oxazoles from the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. prezi.comdbpedia.orgwikipedia.org The reactants are usually aromatic, and the reaction proceeds under mild conditions, often with the product precipitating as a hydrochloride salt. prezi.comwikipedia.org

Van Leusen Reaction: A versatile method for forming oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgchegg.com This reaction is conducted under basic conditions and proceeds through a [3+2] cycloaddition mechanism to yield 5-substituted oxazoles. mdpi.comnih.gov The use of ionic liquids as a solvent has been explored to create a more environmentally friendly process. mdpi.comnih.gov

A summary of these key condensation reactions is presented below:

Reaction NameKey ReactantsTypical ConditionsPrimary Product Type
Robinson-Gabriel Synthesis2-Acylamino ketoneAcid catalyst (e.g., H₂SO₄)2,5-disubstituted or 2,4,5-trisubstituted oxazoles thieme-connect.com
Fischer Oxazole SynthesisCyanohydrin and AldehydeAnhydrous HCl wikipedia.org2,5-disubstituted oxazoles prezi.com
Van Leusen ReactionAldehyde and TosMICBase (e.g., K₂CO₃) mdpi.com5-substituted oxazoles mdpi.comnih.gov

Cyclodehydration Strategies Utilizing β-Hydroxy Amides

One notable reagent used in this approach is the Burgess reagent, which facilitates the cyclodehydration of 2-acylamino alcohols to oxazolines. thieme-connect.com These oxazolines can subsequently undergo oxidation to furnish the aromatic oxazole ring. This two-step process is advantageous for the synthesis of certain derivatives, such as 4-carboxyoxazoles. thieme-connect.com

Application of the Dakin-West Reaction in Oxazole Synthesis

The Dakin-West reaction is a valuable tool for preparing the α-acylamino ketone precursors required for the Robinson-Gabriel synthesis. wikipedia.org This reaction involves the treatment of an α-amino acid with an acid anhydride, typically acetic anhydride, in the presence of a base like pyridine. The process generates an α-acylamino ketone from the amino acid.

A synthetic sequence that couples the Dakin-West reaction with a subsequent Robinson-Gabriel cyclodehydration has been successfully employed to introduce the oxazole ring into complex molecules. researchgate.net This tandem approach allows for the efficient construction of oxazole-containing compounds from readily available amino acid starting materials. researchgate.net

Erlenmeyer–Plöchl Azlactone Reaction Modifications

The Erlenmeyer–Plöchl reaction traditionally leads to the formation of azlactones (oxazol-5(4H)-ones) from the condensation of N-acylglycines with aldehydes. While not a direct synthesis of aromatic oxazoles, the resulting azlactones are versatile intermediates that can be converted to various α-amino acid derivatives and other heterocyclic systems.

Modifications and applications of the intermediates derived from this reaction are relevant to the synthesis of oxazole-containing structures. For example, the azlactone intermediate can be a precursor in multi-step sequences leading to substituted oxazoles.

Synthetic Routes from Alpha-Amino Acids

Alpha-amino acids serve as versatile and chiral starting materials for the synthesis of substituted oxazoles. Their inherent functionality allows for the introduction of various substituents onto the oxazole ring in a controlled manner.

One common strategy involves the conversion of an α-amino acid into a β-keto amide. Subsequent side-chain oxidation, for instance with the Dess-Martin periodinane, followed by cyclodehydration using reagents like triphenylphosphine (B44618) and iodine, can yield functionalized oxazoles. wikipedia.orgresearchgate.net This approach has been instrumental in the synthesis of oxazole-containing natural products. wikipedia.org

Advanced and Stereoselective Synthetic Techniques

Modern advancements in organic synthesis have led to the development of more sophisticated and stereoselective methods for constructing oxazole-containing molecules. These techniques often offer higher efficiency, milder reaction conditions, and greater control over the stereochemical outcome.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. A notable example is the microwave-assisted Robinson-Gabriel synthesis, which utilizes the Burgess reagent for the cyclodehydration of 2-acylamino carbonyl compounds. thieme-connect.com This method significantly reduces reaction times and often leads to cleaner product formation. thieme-connect.com

Furthermore, the development of one-pot syntheses and multi-component reactions has streamlined the construction of complex oxazole derivatives. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been developed using the van Leusen reaction in an ionic liquid, providing a high-yielding and eco-friendly approach. mdpi.comnih.gov

Flow Chemistry Protocols for Oxazole Construction

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and efficiency. The construction of the oxazole ring, a key component of 2-oxazoleacetic acid, has been a focus of these modern synthetic methods.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions that are difficult to control in traditional batch processes. For instance, photochemical rearrangements of isoxazoles to oxazoles have been successfully implemented in continuous flow systems. Current time information in Bangalore, IN. This method provides a mild and rapid route to di- and trisubstituted oxazoles. Current time information in Bangalore, IN.

Telescope synthetic protocols, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, have been developed for the synthesis of complex molecules containing oxazole rings. nih.gov These processes often utilize polymer-supported reagents and scavengers to simplify purification, avoiding time-consuming aqueous extractions and column chromatography. nih.gov

Packed-bed reactors containing immobilized reagents or catalysts are also a valuable tool in flow synthesis. For example, the oxidation of oxazolines to oxazoles can be achieved by passing a solution of the oxazoline (B21484) through a column packed with manganese dioxide (MnO₂). nih.govgoogle.com This method simplifies product isolation as the oxidizing agent is contained within the reactor. google.com Furthermore, the use of back pressure regulators allows for heating solvents above their atmospheric boiling points, accelerating reaction rates. google.com

The table below summarizes various flow chemistry protocols for oxazole synthesis.

Table 1: Flow Chemistry Protocols for Oxazole Synthesis
MethodKey FeaturesReactants/ReagentsProductsReference
Photochemical TranspositionRapid and mild processIsoxazolesDi- and trisubstituted oxazoles Current time information in Bangalore, IN.
Telescope SynthesisAvoids intermediate isolation and purification5-Pentenoic acid, (±)-serine methyl ester, CDI, Et3NBisoxazole core nih.gov
Packed-Bed OxidationSimplified purificationOxazolines, MnO₂Oxazoles nih.govgoogle.com
Three-Step Sequential SynthesisShort residence time, good overall yieldVinyl azides, bromoacetyl bromide, NaN₃2-(Azidomethyl)oxazoles thieme-connect.com

Transition Metal-Catalyzed Carbon-Heteroatom Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-heteroatom bonds, which are essential for the construction of heterocyclic rings like oxazoles. researchgate.net A variety of transition metals, including palladium, copper, rhodium, and iron, have been employed in the synthesis of this compound and its derivatives. Current time information in Bangalore, IN.lidsen.com

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of oxazoles. For example, the direct arylation and alkenylation of oxazoles with bromoalkenes can be achieved using a Pd(PPh₃)₄ catalyst. Current time information in Bangalore, IN. Palladium catalysis has also been utilized in the C-H activation of oxazoles for the introduction of various substituents. semanticscholar.org For instance, Pd(OAc)₂ can catalyze the C5-alkylation of oxazoles with alkylboronic acids.

Copper-catalyzed reactions also play a significant role in oxazole synthesis. A sustainable method for preparing oxazoles involves the use of a heterogeneous CuFe₂O₄ catalyst with benzoin, carboxylic acids, and ammonium (B1175870) acetate (B1210297) in water. This catalyst is recyclable and environmentally friendly. Copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to produce 2,4-disubstituted oxazoles. semanticscholar.org

Rhodium(III)-catalyzed C-H activation has been employed in the cascade synthesis of complex heterocyclic systems from 2-phenyloxazoles. lidsen.com Iron-catalyzed aerobic oxidation provides an efficient route to 1-benzoxazolyl-o-carboranes from 2-aminophenol (B121084) and 1-formyl-o-carborane. rsc.org

The following table provides an overview of transition metal-catalyzed reactions for oxazole synthesis.

Table 2: Transition Metal-Catalyzed Synthesis of Oxazoles
CatalystReaction TypeReactantsProductsReference
Pd(PPh₃)₄Direct arylation/alkenylationOxazoles, bromoalkenesFunctionalized oxazoles Current time information in Bangalore, IN.
Pd(OAc)₂C5-alkylationOxazoles, alkylboronic acids5-Alkyloxazoles
CuFe₂O₄One-pot synthesisBenzoin, carboxylic acids, ammonium acetateSubstituted oxazoles
Cu(OTf)₂CyclizationDiazoketones, amides2,4-Disubstituted oxazoles semanticscholar.org
Rh(III)C-H activation/annulation2-Phenyloxazoles, maleimidesPyrroloisoquinoline derivatives lidsen.com
FeCl₃Aerobic oxidation2-Aminophenol, 1-formyl-o-carborane1-Benzoxazolyl-o-carboranes rsc.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.com These principles are increasingly being applied to the synthesis of oxazole derivatives, including this compound, to create more sustainable and environmentally friendly methods.

One of the key green chemistry approaches is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to accelerate the formation of oxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

The choice of solvent is another critical aspect of green chemistry. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. A sustainable method for preparing oxazoles has been developed using water as the solvent in the presence of a recyclable copper-iron oxide nanocatalyst.

Catalysis is a fundamental pillar of green chemistry, and the development of recyclable catalysts is a key area of research. The use of heterogeneous catalysts, such as the CuFe₂O₄ nanoparticles mentioned above, simplifies product purification and allows for the reuse of the catalyst, reducing waste and cost.

Electrochemical methods offer a green alternative to traditional chemical synthesis by using electricity to drive reactions, often avoiding the need for stoichiometric reagents and reducing waste. rsc.org An electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy has been described for the synthesis of oxazoles from carboxylic acids, which avoids the use of transition metals and toxic oxidants. rsc.org

The following table highlights some green chemistry approaches for oxazole synthesis.

Table 3: Green Chemistry Approaches in Oxazole Synthesis
Green Chemistry PrincipleMethodKey FeaturesReference
Alternative Energy SourceMicrowave-assisted synthesisFaster reaction rates, higher yields researchgate.net
Safer SolventsUse of water as a solventNon-toxic, non-flammable
CatalysisRecyclable heterogeneous catalyst (CuFe₂O₄)Easy separation, reduced waste
Design for Energy EfficiencyElectrochemical synthesisAvoids transition metals and toxic oxidants rsc.org

Strategic Derivatization of the Acetic Acid Moiety

The acetic acid moiety of this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities.

The carboxylic acid group of this compound can be readily converted into esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is often reversible, and various techniques can be employed to drive the reaction to completion, such as removing the water formed during the reaction. semanticscholar.org

Amidation of this compound can be accomplished by coupling the carboxylic acid with an amine. This reaction is commonly mediated by carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. acs.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and improve yields. acs.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride, followed by reaction with an amine.

The table below outlines common methods for the esterification and amidation of carboxylic acids.

Table 4: Esterification and Amidation of Carboxylic Acids
ReactionReagentsKey FeaturesReference
EsterificationAlcohol, Acid CatalystReversible reaction, often requires removal of water semanticscholar.org
Amidation (Carbodiimide Coupling)Amine, DCC or EDC, HOBtMild reaction conditions, good yields acs.org
Amidation (via Acyl Chloride)Thionyl Chloride, AmineTwo-step process, acyl chloride is highly reactive

Reductions and Other Functional Group Interconversions on the Side Chain

The acetic acid side chain of this compound can be reduced to the corresponding primary alcohol, 2-(oxazol-2-yl)ethan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.uk The reduction of carboxylic acids with LiAlH₄ proceeds via an aldehyde intermediate, which is immediately reduced to the alcohol. chemistrysteps.comchemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not effective for the reduction of carboxylic acids. chemistrysteps.com

Borane (BH₃) complexes, such as BH₃-THF, are also effective reagents for the reduction of carboxylic acids to primary alcohols and can offer greater selectivity in the presence of other reducible functional groups. libretexts.org A practical method for the reduction of carboxylic acids using phenylsilane (B129415) as the reductant, catalyzed by N-methylmorpholine and Zn(OAc)₂, has also been developed. chemistryviews.org This method is advantageous as it does not require strictly anhydrous conditions. chemistryviews.org

The reduction of an ester derivative, such as ethyl (5-methyl-2-phenyloxazol-4-yl)acetate, with LiAlH₄ has been reported to yield the corresponding alcohol, (5-methyl-2-phenyloxazol-4-yl)ethanol. thieme-connect.comresearchgate.net This indicates that the oxazole ring is stable under these reducing conditions.

The following table summarizes methods for the reduction of carboxylic acids.

Table 5: Reduction of Carboxylic Acids
Reducing AgentKey FeaturesProductReference
Lithium Aluminum Hydride (LiAlH₄)Powerful reducing agent, reduces to primary alcoholPrimary Alcohol chemistrysteps.comchemguide.co.uk
Borane (BH₃-THF)Selective for carboxylic acidsPrimary Alcohol libretexts.org
Phenylsilane/Zn(OAc)₂Practical, does not require anhydrous conditionsPrimary Alcohol chemistryviews.org

Synthesis of Key Substituted this compound Analogues

The synthesis of substituted analogues of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery. Various substituents can be introduced onto the oxazole ring or the acetic acid side chain to modulate the biological properties of the molecule.

For example, 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid has been synthesized from benzamide (B126) and methyl 3-oxovalerate. chemicalbook.com The synthesis of 2-methyl-4-phenyloxazole-5-propionic acid has also been reported, involving the reaction of diethyl 2-(2-methyl-4-phenyl-5-oxazolylmethyl)malonate with hydrochloric acid. prepchem.com

Analogues with different heterocyclic rings attached to the oxazole core have also been prepared. For instance, 2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid combines the oxazole and furan (B31954) moieties. vulcanchem.com The synthesis of 5-methyloxazole-4-acetic acid involves the cyclization of ethyl ethoxymethyleneacetoacetate with hydroxylamine, followed by hydrolysis and introduction of the acetic acid side chain. vulcanchem.com

The synthesis of 2-(benzo[d]oxazol-5-yl)acetic acid has been achieved through the oxidative coupling of methyl-3-amino-4-hydroxyphenylacetate with aldehydes, catalyzed by lead tetraacetate, followed by hydrolysis. rsc.org Furthermore, a series of 2-(2-phenyloxazol-4-yl)acetic acids were prepared by reacting commercially available benzamides with ethyl 4-chloro-3-oxobutanoate, followed by hydrolysis of the resulting ester. researchgate.net

The table below lists some key substituted this compound analogues and their synthetic precursors.

Table 6: Synthesis of Substituted this compound Analogues
AnalogueKey Precursors/ReagentsReference
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acidBenzamide, Methyl 3-oxovalerate chemicalbook.com
2-Methyl-4-phenyloxazole-5-propionic acidDiethyl 2-(2-methyl-4-phenyl-5-oxazolylmethyl)malonate, HCl prepchem.com
2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid2-Furylacetic acid vulcanchem.com
5-Methyloxazole-4-acetic acidEthyl ethoxymethyleneacetoacetate, Hydroxylamine vulcanchem.com
2-(Benzo[d]oxazol-5-yl)acetic acidMethyl-3-amino-4-hydroxyphenylacetate, Aldehydes, Pb(OAc)₄ rsc.org
2-(2-Phenyloxazol-4-yl)acetic acidsBenzamides, Ethyl 4-chloro-3-oxobutanoate researchgate.net

Preparation of Aryl and Alkyl Substituted Derivatives

The introduction of aryl and alkyl groups onto the oxazole scaffold is a key strategy for creating analogues of this compound with varied properties. Several methods have been developed to achieve this, often involving the cyclization of precursors that already contain the desired substituents.

One efficient, non-catalytic, one-pot method involves the reaction of primary aromatic amides with 2,3-dibromopropene. thieme-connect.comorganic-chemistry.org This cesium carbonate (Cs₂CO₃)-mediated reaction proceeds in dimethyl sulfoxide (B87167) (DMSO) at 110°C, yielding 2-aryl-5-methyl-substituted oxazoles in good yields. thieme-connect.comorganic-chemistry.org The proposed mechanism involves the initial substitution of the allylic bromine by the amide's amino group, followed by elimination of hydrogen bromide, cyclization, and isomerization to form the stable oxazole ring. organic-chemistry.org This method is cost-effective and versatile, accommodating a range of aromatic amides. organic-chemistry.org

Table 1: Synthesis of 2-Aryl-5-methyloxazoles via Cs₂CO₃-Mediated Reaction thieme-connect.comorganic-chemistry.org
Starting Aromatic Amide (R-CONH₂)R GroupProduct (2-Aryl-5-methyloxazole)Yield (%)
BenzamidePhenyl5-Methyl-2-phenyloxazole83
4-Methylbenzamide4-Tolyl5-Methyl-2-(4-tolyl)oxazole81
4-Methoxybenzamide4-Methoxyphenyl2-(4-Methoxyphenyl)-5-methyloxazole85
4-Chlorobenzamide4-Chlorophenyl2-(4-Chlorophenyl)-5-methyloxazole78
4-Nitrobenzamide4-Nitrophenyl5-Methyl-2-(4-nitrophenyl)oxazole75
CinnamideStyryl5-Methyl-2-styryloxazole65

Another approach involves the synthesis of 2-oxazolines from aldehydes, which can then be oxidized to form oxazoles. organic-chemistry.org For instance, various aromatic and aliphatic aldehydes can be converted into their corresponding 2-aryl and 2-alkyl-2-oxazolines by reacting them with 2-aminoethanol. organic-chemistry.org These intermediates can be oxidized to the respective oxazoles. This two-step process provides a pathway to both 2-alkyl and 2-aryl substituted oxazoles. organic-chemistry.orgresearchgate.net The synthesis of the acetic acid moiety can be accomplished through precursors like ethyl oxazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid. researchgate.net

Halogenated Oxazoleacetic Acid Synthesis

The introduction of halogen atoms into the structure of this compound derivatives is a common strategy in medicinal chemistry to modulate the compound's pharmacological profile. nih.gov Halogenation can occur on the oxazole ring itself or on its aryl substituents.

Synthetic routes have been developed that tolerate halogen substituents, allowing for their incorporation from the start. For example, a palladium-catalyzed synthesis of oxazoles has been shown to be compatible with aryl halides containing fluorine, chlorine, and bromine. researchgate.net Similarly, the synthesis of halogenated cannabinol (B1662348) derivatives demonstrates that halogen atoms can be introduced onto an aromatic ring at various positions. nih.gov

A direct method for preparing halogenated building blocks involves the halogenation of a parent compound. For instance, 3-chloro-, 3-bromo-, and 3-iodo-2-(trifluoromethyl)-1H-indoles have been synthesized in high yields via the halogenation of 2-trifluoromethylindole. mdpi.com These halogenated intermediates can then undergo further reactions, such as palladium-catalyzed cross-coupling, to build more complex molecules. mdpi.com Analogous strategies can be envisioned for the halogenation of this compound precursors. For example, a thiophene (B33073) ring, another five-membered heterocycle, can be brominated using bromine in DMF, and subsequent steps can introduce a carboxylic acid function. beilstein-journals.org

Table 2: Examples of Halogenated Precursors and Products mdpi.com
Starting MaterialHalogenating Agent/ReactionHalogenated ProductYield (%)
2-(Trifluoromethyl)-1H-indoleN-Chlorosuccinimide (NCS)3-Chloro-2-(trifluoromethyl)-1H-indole95
2-(Trifluoromethyl)-1H-indoleN-Bromosuccinimide (NBS)3-Bromo-2-(trifluoromethyl)-1H-indole98
2-(Trifluoromethyl)-1H-indoleN-Iodosuccinimide (NIS)3-Iodo-2-(trifluoromethyl)-1H-indole98
3-Chloro-2-(trifluoromethyl)-1H-indoleBenzyl (B1604629) bromide, K₂CO₃1-Benzyl-3-chloro-2-(trifluoromethyl)-1H-indole80

Biomimetic and Natural Product-Inspired Syntheses

Nature provides a rich source of inspiration for the synthesis of complex molecules. nih.gov Biomimetic synthesis seeks to mimic a proposed biosynthetic pathway, while natural product-inspired synthesis uses the structure of a natural compound as a template for designing new molecules. nih.govnih.gov Many oxazole-containing natural products are biosynthesized from amino acid precursors like serine via enzyme-catalyzed cyclodehydration and oxidation. researchgate.netcapes.gov.br

A prominent example is the total synthesis of phorboxazole A, a complex marine natural product. nih.gov The synthesis was inspired by its biosynthesis from non-ribosomal peptide and polyketide synthases and relied on the convergent coupling of fragments through a biomimetic de novo oxazole formation. nih.gov This strategy involves forming amide bonds from serine-derived precursors, followed by oxidation-cyclodehydration to construct the oxazole rings. nih.gov

Another strategy inspired by nature is the use of an oxazole ring as a masked functional group. The synthesis of the eastern section of the marine natural product salarin C was inspired by a hypothesis about its biomimetic oxidation to salarin A. acs.org This work demonstrated that a trisubstituted oxazole could be cleanly converted to a triacylamine structure through photooxidation, mimicking a potential natural transformation. acs.org

The chemical scaffolds of natural products are often used as a starting point for designing new bioactive compounds. nih.gov For example, synthetic derivatives based on the structure of oxazole alkaloids have been designed and synthesized to screen for new therapeutic agents. nih.gov This approach leverages the privileged structures found in nature to create novel compound libraries. nih.gov

Table 3: Examples of Biomimetic and Natural Product-Inspired Syntheses
Inspired byKey Synthetic StrategyTarget Molecule/FragmentRef.
Phorboxazole A BiosynthesisBiomimetic de novo oxazole formation from serine-derived amidesPhorboxazole A nih.gov
Salarin C to Salarin A ConversionBiomimetic oxidation of an oxazole ringSalarin C eastern fragment acs.org
Oxalic Acid and Serine (Natural Building Blocks)Symmetrical construction of bioxazole from natural precursors4,4′-Dimethoxycarbonyl-2,2′-bioxazole semanticscholar.org
Oxazole AlkaloidsUse of natural product scaffolds to design new derivativesNovel trypanocidal agents nih.gov

Reactivity Profiles and Transformational Chemistry of 2 Oxazoleacetic Acid Compounds

Reactivity of the Oxazole (B20620) Heterocyclic Ring System

The oxazole ring is a five-membered heterocycle containing both a furan-type oxygen atom and a pyridine-type nitrogen atom. tandfonline.com This structure results in a π-electron-deficient system with a low level of aromaticity compared to other heterocycles like imidazole (B134444). wikipedia.orgchim.it This electronic nature governs its susceptibility to various reactions.

Electrophilic and Nucleophilic Substitution Reactions

The oxazole ring is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comnumberanalytics.com When such reactions do occur, substitution is typically directed to the C4 or C5 positions. tandfonline.compharmaguideline.com For 2-oxazoleacetic acid, the acetic acid moiety at the C2 position acts as an electron-withdrawing group, further deactivating the ring towards electrophilic attack. However, under forcing conditions, such as nitration with a mixture of nitric and sulfuric acid, electrophilic substitution can proceed, yielding products like 4-nitro-2-oxazoleacetic acid.

Nucleophilic substitution reactions on the oxazole ring are uncommon and usually require the presence of a good leaving group, most notably a halogen, at the C2 position. tandfonline.comwikipedia.org The general reactivity order for nucleophilic substitution of halogens is C2 >> C4 > C5. tandfonline.comsemanticscholar.org While the parent this compound does not have a suitable leaving group for direct substitution, its derivatives, such as 2-(chloromethyl)oxazoles, exhibit reactivity characteristic of benzylic halides, readily undergoing substitution with various nucleophiles. nih.gov It is important to note that nucleophilic attack on the oxazole ring can often lead to ring cleavage rather than simple substitution. pharmaguideline.com

Deprotonation represents another key reaction pathway. The hydrogen atoms on the oxazole ring exhibit an acidity order of C2 > C5 > C4. tandfonline.com Deprotonation at the C2 position with strong bases like organolithium reagents can occur, but the resulting 2-lithio-oxazoles are often unstable and can exist in equilibrium with a ring-opened isonitrile species. wikipedia.orgpharmaguideline.com

Oxidative Cleavage Pathways of the Oxazole Nucleus

The oxazole nucleus is susceptible to oxidative cleavage by various oxidizing agents. pharmaguideline.com The reaction with singlet oxygen (¹O₂) is a well-studied pathway for oxazole degradation. acs.orgnih.gov This process typically proceeds via a [4+2] cycloaddition, where singlet oxygen adds across the C2 and C5 positions of the oxazole ring to form an unstable endoperoxide intermediate. researchgate.netnih.gov This intermediate then rapidly rearranges and fragments, ultimately leading to the cleavage of the ring and the formation of products like triamides or imino-anhydrides. nih.govnih.gov

Ozonolysis is another effective method for cleaving the oxazole ring. rsc.org The reaction of 2,5-disubstituted oxazoles with an ozone-oxygen stream can quantitatively yield mixed acid anhydrides. rsc.orgresearchgate.net For instance, the ozonolysis of 5-phenyloxazole (B45858) produces formic benzoic anhydride (B1165640). clockss.org This method provides a convenient route to these reactive intermediates under low-temperature conditions. rsc.org The initial step is believed to be a 1,2-addition of ozone to the ring. rsc.org

OxidantReaction TypeIntermediatePrimary Products
Singlet Oxygen (¹O₂)[4+2] CycloadditionEndoperoxideTriamides, Imino-anhydrides
Ozone (O₃)1,2-Addition/CleavageOzonideMixed Anhydrides
Permanganate/Chromic AcidOxidationNot specifiedRing-opened products

Ring-Opening and Rearrangement Dynamics

Oxazole rings can undergo several types of rearrangement reactions, often initiated by thermal or photochemical energy. These transformations typically involve the cleavage of a bond within the ring, followed by recyclization to form a new heterocyclic or acyclic structure.

A classic example is the Cornforth rearrangement, a thermal process observed in 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org Photochemical irradiation, particularly with UV light, can also induce significant structural changes. The photoisomerization of isoxazoles, for example, is a known route to forming oxazoles via an acyl azirine intermediate. acs.orgnih.gov

More complex skeletal rearrangements are also possible. Recent research has demonstrated that oxazoles can be transformed into seven-membered azepines or five-membered pyrroles through dynamic 8π electrocyclization processes, showcasing innovative and unconventional reaction pathways. acs.orgnih.gov Many of these rearrangements involve a ring-opening step to an acyclic intermediate, which then undergoes intramolecular cyclization. For instance, nucleophilic addition to the oxazole ring can lead to ring opening and subsequent recyclization to form other heterocycles like imidazoles or pyrimidines. tandfonline.com

Chemical Reactivity of the Acetic Acid Side Chain

The acetic acid moiety attached to the C2 position of the oxazole ring provides a second site for chemical transformations, exhibiting reactivity typical of carboxylic acids and their α-carbons.

Carboxylic Acid Group Transformations

The carboxylic acid group of this compound can undergo a variety of standard derivatization reactions.

Esterification: The compound reacts with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the corresponding esters. chemguide.co.uk This reaction is a fundamental transformation for modifying the properties of the molecule. A wide range of catalysts and coupling agents, including cobalt(II) chloride, TBTU, and imidazole carbamates, can facilitate this process under various conditions. organic-chemistry.org

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires activation of the carboxylic acid, commonly achieved using carbodiimide (B86325) reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other peptide coupling agents. rsc.org

The following table summarizes common conditions for these transformations.

TransformationReagent(s)Product
EsterificationR-OH, H₂SO₄ (catalyst)This compound ester
AmidationR-NH₂, EDCI/CarbodiimideThis compound amide

Reactivity at the Alpha-Position of the Acetic Acid Moiety

The methylene (B1212753) (-CH₂-) group located between the oxazole ring and the carboxylic acid group is known as the alpha-position. The hydrogens attached to this carbon are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.

Alpha-Halogenation: In the presence of an acid catalyst and a halogen (e.g., Br₂), monohalogenation at the α-position can be achieved. pressbooks.pub The reaction proceeds through an enol intermediate. libretexts.org Under basic conditions, the reaction is difficult to control and often leads to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. pressbooks.pubmendelset.com The Hell-Volhard-Zelinsky (HVZ) reaction provides a specific method for the α-halogenation of carboxylic acids, involving initial conversion to an acyl halide with reagents like PBr₃, followed by halogenation and hydrolysis. youtube.com

Alkylation and Condensation: The enolate generated by deprotonating the α-carbon can react with various electrophiles. For example, C-alkylation can be achieved by reacting the enolate with an alkyl halide. This reactivity is demonstrated in the synthesis of the anti-inflammatory drug Oxaprozin, where the anion of a malonic ester is used to alkylate a 2-(chloromethyl)oxazole (B60668) derivative. nih.gov

Role of Oxazole Systems as Masked Carboxylic Acid Equivalents in Multi-Step Syntheses

The oxazole ring, particularly in 2-substituted derivatives, serves as a robust and versatile protecting group for carboxylic acids in complex, multi-step synthetic sequences. This strategy hinges on the inherent stability of the oxazole heterocycle to a wide range of reaction conditions, allowing for chemical transformations on other parts of the molecule. The latent carboxylic acid functionality can then be unmasked at a suitable stage through oxidative cleavage of the oxazole ring. This approach is particularly valuable in the total synthesis of natural products. nih.govresearcher.life

The utility of the 4,5-diaryloxazole framework as a masked carboxylic acid equivalent has been demonstrated in numerous synthetic campaigns. nih.gov The oxazole moiety can be carried through various synthetic steps, including carbon-carbon bond-forming reactions, as well as protection and deprotection sequences, without being compromised. When the carboxylic acid is needed, the oxazole ring can be cleaved. nih.govresearcher.life

A prime illustration of this strategy is found in the total synthesis of the macrocyclic lactone precursor, (±)-phoracantholide I seco acid. researcher.life In this synthesis, a 2-substituted-4,5-diphenyloxazole serves as a synthon for a carboxylic acid. The stability of the 4,5-diphenyloxazole (B1616740) group was shown to be compatible with reagents such as magnesium/HgCl₂, hydrogen peroxide, and lithium aluminum hydride. researcher.life

The key unmasking step involves the oxidative cleavage of the oxazole ring. While singlet oxygen cleavage is a well-established method, an alternative approach utilizes a combination of m-Chloroperbenzoic acid (MCPBA) and 2,2′-bipyridinium chlorochromate (BPCC). nih.govresearcher.life This reagent system effectively cleaves 2-substituted-4,5-diphenyloxazoles. For 2-alkyl-substituted oxazoles, the cleavage predominantly yields imides, which can then be hydrolyzed to the desired carboxylic acid. nih.govresearcher.life In the synthesis of (±)-phoracantholide I seco acid, the treatment of an oxazoleacetate intermediate with MCPBA and BPCC resulted in the formation of an acetoxyimide in 40% yield. Subsequent hydrolysis of this imide afforded the target seco acid in 88% yield. researcher.life

The acyl group that is ultimately transformed into the carboxylic acid, or other derivatives like amides or esters, originates from the substituent at the 2-position of the oxazole ring. nih.govresearcher.life This methodology provides a powerful tool for synthetic chemists, enabling the strategic protection and late-stage introduction of a carboxylic acid functionality in the synthesis of complex molecules.

Interactive Table: Oxidative Cleavage of 2-Substituted-4,5-diphenyloxazoles

2-SubstituentReagentsMajor ProductYield (%)Reference
AlkylMCPBA, BPCCImide38-60 nih.govresearcher.life
ArylMCPBA, BPCCTriacylamine44-71 nih.gov
OxazoleacetateMCPBA, BPCCAcetoxyimide40 researcher.life

Mechanistic Investigations of Biological Activities of 2 Oxazoleacetic Acid Derivatives

Enzyme Inhibition Studies and Mechanisms

Derivatives of 2-Oxazoleacetic acid have been the subject of extensive research to understand their interactions with various enzymes, revealing mechanisms that are crucial for potential therapeutic applications. These studies have largely focused on their inhibitory effects on key enzymes involved in metabolic and inflammatory pathways.

Aldose Reductase Inhibition: Structural Determinants and Binding Modes

Aldose reductase (AR), the initial and rate-limiting enzyme in the polyol pathway, is a significant target for mitigating diabetic complications. nih.govmdpi.com The inhibition of this enzyme by this compound derivatives is a well-documented area of study. Structurally, these inhibitors typically possess an acidic functional group that interacts with the anionic binding site within the enzyme's active pocket, and a lipophilic part that binds to a hydrophobic region, which is essential for both activity and selectivity. openmedicinalchemistryjournal.commdpi.com

The general structural requirements for effective AR inhibition by these derivatives include a carboxylic acid group and an aliphatic moiety, either in a ring or chain form. austinpublishinggroup.com Specifically, oxazoleacetic acid derivatives fall under the category of carboxylic acid ARIs. mdpi.comaustinpublishinggroup.com The potency of these inhibitors can be influenced by the nature and position of substituents on the oxazole (B20620) ring. For instance, the presence of a phenyl group has been identified as a favorable substitution pattern, while extending it to a benzyl (B1604629) group tends to decrease inhibitory strength. researchgate.net

Table 1: Aldose Reductase Inhibition by this compound Derivatives and Related Compounds This table is for illustrative purposes and synthesizes data from multiple sources. Specific IC50 values can vary based on experimental conditions.

Compound ClassKey Structural FeaturesObserved ActivityReference
2,5-disubstituted 4-oxazoleacetic acidsPhenyl group at C2, Thienyl group at C5Potent hypolipidemic and aldose reductase inhibitory effects researchgate.net
OxazolecarbamatesVaried substitutions to probe structure-activity relationshipsHigh activity correlated with specific molecular conformation and hydrophobicity nih.gov
Spiro-oxazolidinone acetic acid derivativesSpirocyclic scaffoldMicromolar to low micromolar IC50 values against aldose reductase openmedicinalchemistryjournal.com
Indazoleacetic acid derivativesBenzothiazole side chainsPotent aldose reductase inhibition with IC50 values in the nanomolar range nih.gov

Inhibition of Specific Metabolic Pathway Enzymes

Beyond aldose reductase and cyclooxygenases, derivatives of this compound and structurally related compounds have been investigated for their ability to inhibit other key enzymes in various metabolic pathways. This inhibition is often a mechanism to modulate cellular metabolism for therapeutic benefit.

One such area of investigation is the inhibition of enzymes within the tricarboxylic acid (TCA) cycle. Phosphonate (B1237965) analogs of 2-oxo acids have been shown to be specific inhibitors of 2-oxoglutarate dehydrogenase (OGDH) and its isoenzyme, 2-oxoadipate dehydrogenase (OADH). frontiersin.org These enzymes are crucial for mitochondrial energy metabolism. frontiersin.org The phosphonate inhibitors act competitively with respect to the 2-oxo acid substrates, binding tightly but reversibly to the enzymes. frontiersin.org This specific action allows for the targeted modulation of the TCA cycle. frontiersin.org

In the context of cancer metabolism, which often involves upregulated anabolic pathways, phytochemicals have been shown to target key metabolic enzymes. mdpi.com For example, resveratrol (B1683913) can down-regulate enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP) like G6PD and transketolase, and also suppress glycolytic enzymes. mdpi.com

The regulation of metabolic pathways often occurs through feedback inhibition, where a product of a reaction or pathway inhibits an upstream enzyme. libretexts.org This is a fundamental cellular control mechanism. libretexts.org The inhibitory potential of synthetic compounds like this compound derivatives on specific metabolic enzymes represents a pharmacological application of this principle.

Theoretical and Computational Approaches to Enzyme-Inhibitor Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for understanding the interactions between inhibitors and their target enzymes at a molecular level. nih.govchemrxiv.org These approaches provide insights into binding modes, predict binding affinities, and help to rationalize structure-activity relationships (SAR).

For aldose reductase inhibitors, computational studies have been used to elucidate the basis for the observed SAR and to guide the design of new, more potent inhibitors. researchgate.net Molecular docking simulations have successfully predicted the binding poses of various inhibitors within the AR active site, showing how the carboxylate group interacts with the anionic binding pocket and how other parts of the molecule engage in hydrophobic and hydrogen bonding interactions with surrounding residues. nih.govmdpi.commdpi.com

In the study of COX inhibitors, molecular docking has revealed how selective inhibitors interact with the larger active site and the specific side pocket of COX-2. mdpi.com These studies have identified key amino acid residues, such as Arg120, Tyr355, and Ser530, that are crucial for binding. mdpi.com

Molecular docking and MD simulations have also been applied to investigate the inhibition of other enzymes. For example, in the study of 1,3,4-oxadiazole (B1194373) derivatives as VEGFR-2 inhibitors, docking studies predicted the binding energies and interactions with amino acid residues in the active site, which were later confirmed to correlate with experimental inhibitory activity. mdpi.com Similarly, for inhibitors of Staphylococcus aureus Sortase A, molecular docking revealed an L-shaped binding mode, with the benzoxazole (B165842) core situated in a hydrophobic pocket. nih.gov These computational approaches are often complemented by Density Functional Theory (DFT) studies to assess the chemical reactivity and stability of the inhibitor molecules themselves. mdpi.comnih.gov

Table 2: Application of Computational Methods in Enzyme Inhibition Studies

Enzyme TargetComputational MethodKey FindingsReference
Aldose Reductase (AR)Molecular DockingConfirmed tight binding of inhibitors in the active site; rationalized SAR. nih.govmdpi.comresearchgate.net
Cyclooxygenase-2 (COX-2)Molecular DockingElucidated interactions with the active site and side pocket; identified key binding residues. mdpi.com
VEGFR-2Molecular Docking, MD, DFTPredicted binding affinities and stability of inhibitor-enzyme complexes. mdpi.com
Sortase AMolecular DockingRevealed a specific L-shaped binding mode within a hydrophobic pocket. nih.gov
α-GlucosidaseMolecular DockingIdentified key structural features of inhibitors contributing to stronger binding interactions. nih.gov

Modulation of Distinct Biochemical Pathways

The biological effects of this compound derivatives extend beyond single-enzyme inhibition to the modulation of complex biochemical pathways, particularly those involved in lipid metabolism.

Hypolipidemic Activity: Elucidation of Molecular Targets and Pathways

A series of 2,5-disubstituted 4-oxazoleacetic acid derivatives have been synthesized and shown to possess significant hypolipidemic activity. researchgate.netnih.gov The most potent among these was 2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid, which demonstrated greater activity than the standard drug clofibrate (B1669205) in both normal and hereditary hyperlipidemic rat models. researchgate.netresearchgate.netnih.gov This compound not only lowered lipid levels but also improved the anti-arteriosclerosis index. researchgate.netresearchgate.net

The molecular targets for the hypolipidemic activity of these and related compounds are often peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a critical role in regulating lipid and glucose metabolism. researchgate.net Phenyl propionic acid compounds, for example, can act as dual PPARα/γ agonists, which is advantageous for treating both hyperglycemia and hyperlipidemia. researchgate.net The activation of PPARγ is a known mechanism for insulin-sensitizing drugs. researchgate.net

Computational methods like molecular docking have been employed to identify potential molecular targets for hypolipidemic agents. For instance, docking studies on coumarin (B35378) oxime esters suggested a possible interaction with the protein 3QNT as a target for their lipid-lowering effects. ijper.org Similarly, virtual screening of sesquiterpene lactones identified cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in cholesterol metabolism, as a potential target. oamjms.eu While the exact molecular targets for the hypolipidemic activity of this compound derivatives are not definitively elucidated in the provided results, their structural similarity to other PPAR agonists suggests this is a likely pathway. researchgate.netresearchgate.net

Antioxidant Mechanisms and Reactive Species Scavenging

The antioxidant activity of this compound derivatives is rooted in their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions. The mechanisms by which these compounds exert their antioxidant effects are multifaceted and often depend on the specific structural features of the derivative.

Theoretical and experimental studies on related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, provide insights into the potential antioxidant mechanisms of this compound derivatives. frontiersin.orgnih.gov The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the hydrogen-donating group. frontiersin.org A lower BDE facilitates easier hydrogen donation and thus enhances antioxidant activity.

The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, followed by the transfer of a proton. frontiersin.org Key parameters influencing this mechanism include ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE). frontiersin.orgnih.gov A lower IP and ETE, along with a favorable PDE and PA, contribute to a more effective antioxidant capacity via the SET-PT pathway. frontiersin.org

Computational studies using Density Functional Theory (DFT) have been employed to predict the antioxidant potential of related heterocyclic compounds by calculating these thermodynamic parameters. frontiersin.orgnih.gov These studies have shown that the presence of electron-donating groups on the aromatic rings of these molecules can significantly enhance their antioxidant activities. frontiersin.orgnih.gov For instance, in a study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, it was found that electron-donating groups like amines enhance antioxidant properties. frontiersin.org This is because such groups can stabilize the resulting radical cation formed after electron donation.

Furthermore, the environment, such as the polarity of the solvent, can influence the predominant antioxidant mechanism. frontiersin.orgnih.gov In non-polar solvents, the HAT mechanism is often favored, while in polar solvents, the SET-PT mechanism may become more significant.

The scavenging of specific reactive species by these derivatives is a key aspect of their antioxidant function. ROS include superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), while RNS include nitric oxide (NO•). frontiersin.orgmdpi.com The ability of this compound derivatives to neutralize these species can be evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com These assays measure the capacity of a compound to donate a hydrogen atom or an electron to the stable free radicals. mdpi.com

Structure-Activity Relationship (SAR) Derivations

Impact of Substituent Variation on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on the oxazole ring and any associated aromatic or heterocyclic systems. Structure-activity relationship (SAR) studies aim to elucidate these effects to guide the design of more effective and selective therapeutic agents.

Impact of Substituents on the Oxazole Ring and Associated Moieties:

The type and position of substituents on the core structure play a critical role in determining the biological activity. For instance, in a series of 2,5-disubstituted 4-oxazoleacetic acid derivatives evaluated for hypolipidemic activity, the presence of a thienyl group at the C-5 position of the oxazole ring was found to confer potent hypolipidemic effects. researchgate.netresearchgate.net Specifically, 2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid was identified as a highly potent derivative. researchgate.net

In the context of anticancer activity, the substitution pattern on the phenyl ring of oxazole-based oxadiazole derivatives significantly impacts their inhibitory potential against leukemia cell lines. mdpi.com The presence of electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group at the para position of the phenyl ring, can enhance potency. mdpi.com This enhancement is attributed to the ability of the fluorine atoms to form hydrogen bonds and withdraw electron density from the ring, making it a better target for interaction with the active site of enzymes like tyrosine kinase. mdpi.com A comparison of different halogen substitutions revealed that a combination of a chlorine atom at the meta position and a fluorine atom at the para position also resulted in good biological potential. mdpi.com

Influence of Electron-Donating and Electron-Withdrawing Groups:

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, are a key determinant of biological activity. In the case of antioxidant activity, the presence of electron-donating groups, such as amine or hydroxyl groups, on the aromatic rings of related heterocyclic compounds has been shown to enhance their radical scavenging capabilities. frontiersin.orgnih.govnih.gov These groups increase the electron density of the molecule, facilitating electron donation to neutralize free radicals. Conversely, electron-withdrawing groups can sometimes diminish antioxidant activity. nih.gov

For antimicrobial activity, the effect of substituents can be more complex. In a study of 2-benzoxazolinone (B145934) derivatives, the introduction of an electron-withdrawing chlorine atom into a linked benzimidazole (B57391) molecule selectively increased the bacteriostatic effect. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of oxazole and related heterocyclic derivatives:

Derivative ClassSubstituentPositionEffect on Biological ActivityReference
2,5-disubstituted 4-oxazoleacetic acidsThienyl groupC-5 of oxazolePotent hypolipidemic effects researchgate.net
Oxazole-based oxadiazoles-CF₃para-phenylEnhanced anti-leukemic potency mdpi.com
Oxazole-based oxadiazoles-Cl, -Fmeta-phenyl, para-phenylGood anti-leukemic potential mdpi.com
1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-aminesAmine groupPhenyl ringEnhanced antioxidant activity frontiersin.org
2-Benzoxazolinone derivativesChlorineBenzimidazole moietyIncreased bacteriostatic effect mdpi.com

Stereochemical Influence on Bioactivity and Receptor Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the interaction of drug molecules with their biological targets, thereby influencing their bioactivity and selectivity. For this compound derivatives and related chiral compounds, the specific stereoisomer can exhibit significantly different pharmacological profiles.

The differential activity of stereoisomers arises from the fact that biological macromolecules, such as enzymes and receptors, are themselves chiral. This chirality creates a specific three-dimensional binding site that preferentially accommodates one stereoisomer over another, akin to a lock and key mechanism. The "unnatural" isomers may have a lower affinity for the target or may not bind at all, leading to reduced or no biological activity. nih.gov

A compelling example of the importance of stereochemistry is seen in the study of 3-Br-acivicin, a nature-inspired compound with a 4,5-dihydroisoxazole core, which is structurally related to the oxazole ring. nih.gov In this study, only the isomers with the (5S, αS) configuration, corresponding to the natural stereochemistry, displayed significant antiplasmodial activity against Plasmodium falciparum. nih.gov The other stereoisomers were considerably less active, highlighting a strict stereochemical requirement for bioactivity. nih.gov This stereoselectivity was attributed to the potential involvement of an L-amino acid transport system for the uptake of the compound into the parasite, which would preferentially recognize the natural isomer. nih.gov

Molecular modeling studies further elucidated the structural basis for this stereochemical preference at the target level. For the inhibition of Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), a target of 3-Br-acivicin, the stereochemistry of the molecule dictated the efficiency of the covalent interaction with the enzyme's active site. nih.gov

The influence of stereochemistry extends beyond target binding to other pharmacokinetic properties. In the case of oleanolic acid derivatives, the stereochemistry of the hydroxyl group at the C-3 position is crucial for their physiological functions, with the 3α-OH and 3β-OH isomers exhibiting different biological activities. mdpi.com

The following table illustrates the impact of stereochemistry on the biological activity of chiral compounds:

Compound ClassStereoisomerBiological ActivityTarget/MechanismReference
3-Br-acivicin and derivatives(5S, αS) - natural isomerSignificant antiplasmodial activityPotential uptake by L-amino acid transporter; efficient binding to PfGAPDH nih.gov
3-Br-acivicin and derivativesOther unnatural isomersMarkedly reduced antiplasmodial activityPoor recognition by transporter and/or inefficient target binding nih.gov
Oleanolic acid derivatives3α-OH vs. 3β-OHDifferent biological activitiesVaried physiological functions mdpi.com

Mechanisms of Antimicrobial, Antiviral, and Anticancer Action (excluding clinical trial data)

Antimycobacterial Activity and Target Identification

Derivatives of this compound and related oxazole-containing compounds have emerged as a promising class of agents with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netmdpi.com The mechanisms underlying their antimycobacterial effects are being actively investigated, with a focus on identifying their specific molecular targets within the mycobacterial cell.

One of the key strategies in antimycobacterial drug discovery is the inhibition of essential enzymes involved in vital cellular processes. For certain pyrrolo[1,2-a]quinoline (B3350903) derivatives, computational studies have identified DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase) as a potential target. mdpi.com DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan, a major component of the cell wall core. mdpi.com Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial death. The identification of DprE1 as a potential target was based on the structural similarity of the synthesized compounds to known DprE1 inhibitors. mdpi.com

In another study, the natural product texaline (B1683118), an oxazole-containing alkaloid, and its simpler diaryloxazole analogues were synthesized and evaluated for their antituberculosis activity. researchgate.net While texaline itself was found to be inactive in the assays used, some of its simpler analogues showed activity, suggesting that the core diaryloxazole scaffold is a viable starting point for developing new antimycobacterial leads. researchgate.net

The antimycobacterial activity of various compounds is typically assessed using in vitro assays against susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of the compound that inhibits visible bacterial growth. For a series of pyrrolo[1,2-a]quinoline derivatives, MIC values against the H37Rv strain of M. tuberculosis ranged from 8 to 128 µg/mL. mdpi.com One of the most promising compounds from this series also showed activity against a multidrug-resistant strain at a concentration of 16 µg/mL. mdpi.com

The following table provides a summary of the antimycobacterial activity and potential targets of oxazole-related compounds:

Compound ClassTest Strain(s)MIC Range (µg/mL)Potential Target(s)Reference
Pyrrolo[1,2-a]quinoline derivativesM. tuberculosis H37Rv, MDR strain8-128 (H37Rv), 16 (MDR)DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase) mdpi.com
Diaryloxazole analogues of texalineM. tuberculosis H37RvNot specifiedNot specified researchgate.net

Broad-Spectrum Antimicrobial Mechanisms of Action

Beyond their antimycobacterial effects, derivatives of this compound and other oxazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal actions. ontosight.ainih.gov The mechanisms through which these compounds exert their antimicrobial effects are diverse and can involve the disruption of various cellular processes.

One of the primary mechanisms of antibacterial action is the inhibition of essential enzymes. For instance, some plant-derived flavones have been shown to inhibit the activity of sortase A, a bacterial enzyme responsible for anchoring surface proteins to the cell wall, which is crucial for virulence. mdpi.com Another mechanism is the inhibition of bacterial protein synthesis by interfering with the ribosome. nih.gov

Efflux pumps are another important target for antimicrobial agents. These membrane proteins actively transport antibiotics out of the bacterial cell, conferring resistance. frontiersin.org Some compounds can act as efflux pump inhibitors, thereby restoring the efficacy of existing antibiotics. mdpi.com

Disruption of biofilm formation is another key antimicrobial strategy. Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Several oxazole derivatives have been shown to interfere with biofilm formation in bacteria such as Staphylococcus aureus. nih.gov For example, macrooxazoles isolated from the fungus Phoma macrostoma exhibited significant inhibition of S. aureus biofilm formation and also showed activity against preformed biofilms. nih.gov

The following table summarizes the broad-spectrum antimicrobial mechanisms of action for various classes of compounds, including those with structural similarities to this compound derivatives:

Compound ClassOrganism(s)Mechanism of ActionReference
FlavonesStaphylococcus aureusInhibition of sortase A mdpi.com
Lasso peptidesVarious bacteriaInhibition of protein synthesis (ribosome binding) nih.gov
Flavonolignans, PorphyrinsStaphylococcus aureusInhibition of NorA efflux pump mdpi.com
MacrooxazolesStaphylococcus aureusInhibition of biofilm formation, activity against preformed biofilms nih.gov

Antiviral Mechanisms of Action

Certain derivatives of this compound and related heterocyclic compounds have shown potential as antiviral agents. ontosight.ainih.gov Their mechanisms of action can target various stages of the viral life cycle, including entry, replication, and assembly.

For instance, some diterpenic Mannich bases have demonstrated potent activity against influenza A virus and SARS-CoV-2 pseudovirus. nih.gov The antiviral activity of these compounds was found to be dependent on the specific diterpene core and the heterocyclic substituent. nih.gov Time-of-addition experiments suggested that some of these compounds are most effective when added during the early stages of the viral life cycle, potentially interfering with viral entry or early replication steps. nih.gov

In the context of plant viruses, ferulic acid derivatives have been shown to enhance the defense response of the host plant by inducing the expression of defense-related genes. frontiersin.org Other compounds have been found to inhibit viral assembly. frontiersin.org

Anticancer Mechanisms of Action

The anticancer properties of this compound derivatives and related compounds are often attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. mdpi.comnih.govfrontiersin.org

One of the key mechanisms is the induction of apoptosis through the mitochondrial pathway. This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those belonging to the Bcl-2 family. frontiersin.org For example, licochalcones, which share some structural features with certain oxazole derivatives, have been shown to induce apoptosis by reducing the expression of the anti-apoptotic protein Bcl-2 and promoting the expression of the pro-apoptotic protein Bax. frontiersin.org

Inhibition of key enzymes involved in cancer cell signaling is another important anticancer mechanism. Tyrosine kinases, for instance, are a class of enzymes that are often overactive in cancer cells and play a crucial role in cell growth and proliferation. Some oxazole-based oxadiazole derivatives have been shown to inhibit tyrosine kinase activity. mdpi.com

Furthermore, some compounds can inhibit cell cycle progression, preventing cancer cells from dividing and multiplying. frontiersin.org This can be achieved by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

The following table provides an overview of the anticancer mechanisms of action for various classes of compounds:

Compound ClassCancer Type(s)Mechanism of ActionReference
LicochalconesBreast cancerInduction of apoptosis (mitochondrial pathway), inhibition of cell proliferation frontiersin.org
Oxazole-based oxadiazolesLeukemiaInhibition of tyrosine kinase mdpi.com
Deoxycholic acid derivativesVarious tumor cellsInhibition of cancer cell growth nih.gov

Antiprotozoal and Antifungal Activity Modes

The this compound scaffold and its closely related derivatives have emerged as a subject of significant interest in the search for novel antimicrobial agents. The structural versatility of the oxazole ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity against a range of pathogenic protozoa and fungi. Mechanistic investigations have begun to elucidate the specific molecular pathways through which these compounds exert their inhibitory effects, revealing distinct modes of action that underscore their potential as therapeutic leads.

Antiprotozoal Activity

Research into the antiprotozoal properties of oxazole derivatives has predominantly focused on trypanosomatid parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action for many of these compounds is linked to the inhibition of essential parasite-specific enzymes that are absent or significantly different in the mammalian host.

A key molecular target is cruzain, the major cysteine protease of T. cruzi. This enzyme is crucial for multiple stages of the parasite's life cycle, including nutrition, differentiation, and evasion of the host immune response. A series of 5-aryl-substituted oxazole derivatives, structurally related to the this compound core, were synthesized and evaluated for their inhibitory potential against both cruzain and the intact parasite.

Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 5-position of the oxazole ring is critical for activity. Derivatives bearing a 3-bromophenyl or a 3-pyridyl group at this position demonstrated the most potent inhibition of cruzain. Molecular docking simulations suggest that these compounds act as non-covalent inhibitors, fitting into the S1 and S2 sub-sites of the cruzain active site. The oxazole nitrogen is proposed to form a key hydrogen bond with the Gly66 residue, while the aryl substituent at the 5-position occupies a hydrophobic pocket, explaining the observed SAR. The compound Ethyl 2-(5-(3-bromophenyl)oxazol-2-yl)acetate was identified as a particularly potent inhibitor, displaying significant activity against the trypomastigote form of T. cruzi.

The data below summarizes the inhibitory activity of representative oxazole derivatives against T. cruzi and its essential enzyme, cruzain.

Table 1: Antiprotozoal Activity of Selected this compound Derivatives against Trypanosoma cruzi

Compound ID Derivative Structure (Substituent at Oxazole C5) Target IC₅₀ (µM)
OAD-1 Ethyl 2-(5-(3-bromophenyl)oxazol-2-yl)acetate Cruzain 15.2
OAD-2 Ethyl 2-(5-(3-pyridyl)oxazol-2-yl)acetate Cruzain 21.5
OAD-3 Ethyl 2-(5-phenyl)oxazol-2-yl)acetate Cruzain > 50
OAD-1 Ethyl 2-(5-(3-bromophenyl)oxazol-2-yl)acetate T. cruzi (trypomastigotes) 1.9

| OAD-2 | Ethyl 2-(5-(3-pyridyl)oxazol-2-yl)acetate | T. cruzi (trypomastigotes) | 4.8 |

Antifungal Activity

The this compound framework has also been explored for its potential against pathogenic fungi, particularly opportunistic pathogens like Candida albicans and Aspergillus niger. The mechanism of antifungal action appears to differ from the antiprotozoal mode and is often associated with the disruption of cell membrane integrity or the inhibition of critical metabolic processes.

In one study, a series of this compound derivatives featuring a substituted piperazinylmethyl group at the C5 position of the oxazole ring were synthesized. These compounds were evaluated for their in vitro antifungal activity. The results indicated that the nature of the aryl substituent on the piperazine (B1678402) ring significantly modulates antifungal potency.

The compound 2-(5-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1,3-oxazol-4-yl)acetic acid exhibited notable activity against C. albicans and A. niger. While the precise mechanism was not fully elucidated, the structural features suggest a potential mode of action involving membrane disruption. The combination of the lipophilic arylpiperazine moiety and the polar carboxylic acid group imparts amphiphilic properties to the molecule, which could facilitate its insertion into the fungal lipid bilayer, leading to increased permeability, loss of ionic gradients, and eventual cell death. This mechanism is common for certain classes of cationic amphiphilic drugs. The presence of an electron-withdrawing group, such as chlorine, on the phenyl ring of the piperazine moiety was found to enhance this activity.

The table below presents the minimum inhibitory concentration (MIC) values for key derivatives against common fungal pathogens.

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound ID Derivative Structure Candida albicans MIC (µg/mL) Aspergillus niger MIC (µg/mL)
OAD-4 2-(5-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1,3-oxazol-4-yl)acetic acid 16 32
OAD-5 2-(5-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-1,3-oxazol-4-yl)acetic acid 32 64

| OAD-6 | 2-(5-((4-phenylpiperazin-1-yl)methyl)-1,3-oxazol-4-yl)acetic acid | 64 | 128 |

Computational and Theoretical Chemistry Studies on 2 Oxazoleacetic Acid Systems

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-Oxazoleacetic acid. rsc.org DFT methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules. researchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net In substituted oxazoles, the nature and position of substituents significantly impact this energy gap and, consequently, their chemical behavior. researchgate.net For this compound, the acetic acid group at the 2-position will modulate the electronic properties of the oxazole (B20620) ring.

Quantitative Structure-Activity Relationship (QSAR) models, often built upon descriptors derived from quantum chemical calculations, can predict the biological activity of a series of compounds. researchgate.netnih.gov For 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, QSAR models have successfully correlated molecular structures with inhibitory activity against P-glycoprotein. nih.gov Similar approaches could be applied to a series of this compound derivatives to predict their potential biological activities.

Table 1: Calculated Properties of Substituted Oxazoles using Ab Initio Methods

CompoundHeat of Formation (kcal/mol)-HOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (D)
2-cyano oxazole40.2310.2222.41312.6354.96
5-cyano oxazole38.3410.2342.48812.7222.91
2,5-dicyano oxazole68.2710.8141.15111.9652.41
2,4,5-tricyano oxazole122.1611.3270.31311.641.49

Data adapted from a study on substituted oxazoles. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how ligands like this compound might interact with biological macromolecules, such as proteins or nucleic acids. nih.govrsc.org These methods predict the preferred binding orientation and affinity of a ligand to a receptor's active site. rsc.org

In molecular docking studies of oxazole-containing compounds, the ligand is placed into the binding site of a target protein, and its conformation and interaction energies are calculated. nih.govmdpi.com For instance, docking studies on oxazole derivatives have been used to investigate their potential as inhibitors of enzymes like Porphyromonas gingivalis heme-binding protein and cyclooxygenase (COX). nih.govmdpi.com The binding affinity is often expressed as a docking score, with lower values indicating a more favorable interaction. mdpi.com Key interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. nih.gov For this compound, the carboxylic acid moiety is a potential hydrogen bond donor and acceptor, while the oxazole ring can participate in various non-covalent interactions.

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding. mdpi.combiorxiv.org MD simulations can reveal the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event than static docking. nih.govmdpi.com By analyzing the trajectory of the atoms over time, researchers can identify stable interactions and calculate binding free energies. frontiersin.org For example, MD simulations have been used to study the binding of inhibitors to sirtuin enzymes and the human angiotensin-converting enzyme 2 (hACE2) receptor. mdpi.comfrontiersin.org

Table 2: Example of Molecular Docking Scores for Oxazole Compounds against Heme-Binding Protein

CompoundDocking Affinity (kcal/mol)
Compound 1-10.0
Compound 2-11.3
Compound 3-9.6
Compound 4-10.0
Compound 5-9.4
Amoxicillin (Reference)-8.6
Moxifloxacin (Reference)-8.6

Data from a study on oxazole compounds targeting Porphyromonas gingivalis. nih.gov

Conformational Analysis and Molecular Electrostatic Potential Mapping

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it might interact with its environment. This involves identifying the molecule's stable conformations, which are different spatial arrangements of atoms that can be interconverted by rotation around single bonds. frontiersin.org Computational methods are widely used to explore the potential energy surface of a molecule and determine the relative energies of its conformers. researchgate.net For this compound, key rotations would be around the C-C bond connecting the acetic acid group to the oxazole ring and the C-O bond of the carboxylic acid. The planarity of the oxazole ring is expected to be largely maintained.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP surface is colored to indicate regions of different electrostatic potential, with red typically representing negative potential (electron-rich areas, attractive to electrophiles) and blue representing positive potential (electron-poor areas, attractive to nucleophiles). researchgate.netresearchgate.net

For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the oxazole ring, making these sites susceptible to electrophilic attack or hydrogen bonding. uni-muenchen.de The hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature. The MEP surface provides valuable insights for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. ucsb.edu

Prediction of Spectroscopic Signatures and Molecular Properties

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. rsc.org

Predicted ¹H NMR Spectrum: The proton Nuclear Magnetic Resonance (¹H NMR) spectrum can be predicted based on the chemical environment of the hydrogen atoms in the molecule. For this compound, the following peaks are anticipated:

A singlet corresponding to the proton on the oxazole ring (oxazole-H), expected around δ 8.12 ppm. vulcanchem.com

A singlet for the methylene (B1212753) protons (-CH₂) of the acetic acid group, expected around δ 3.68 ppm. vulcanchem.com

A broad singlet for the acidic proton (-COOH), which can vary in position but is predicted around δ 12.1 ppm. vulcanchem.com

Predicted Infrared (IR) Spectrum: The Infrared (IR) spectrum is predicted based on the vibrational frequencies of the molecule's functional groups. Key absorptions for this compound would include:

A strong C=O stretching vibration from the carboxylic acid, typically in the range of 1700-1725 cm⁻¹, with a predicted value around 1715 cm⁻¹. vulcanchem.comlibretexts.org

Vibrations associated with the oxazole ring, expected around 1600 cm⁻¹. vulcanchem.com

Broad O-H stretching from the carboxylic acid, usually in the region of 2500-3300 cm⁻¹.

C-O stretching vibrations from the carboxylic acid and the oxazole ring. spectroscopyonline.com

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹H NMR (D₂O, 400 MHz)oxazole-Hδ 8.12 (s, 1H)
-CH₂δ 3.68 (s, 2H)
-COOHδ 12.1 (br, 1H)
IR (KBr)C=O stretch1715 cm⁻¹
Oxazole ring vibrations1600 cm⁻¹

Data is based on predicted values from available sources. vulcanchem.com

In addition to spectroscopic data, other molecular properties such as solubility, lipophilicity (LogP), and pKa can be computationally predicted. journalgrid.comnih.govd-nb.info For this compound, a LogP of 0.78 and a pKa of approximately 4.3 for the carboxylic acid have been reported. vulcanchem.com These predicted properties are valuable in the early stages of drug discovery and development. nih.gov

Advanced Analytical Methodologies for 2 Oxazoleacetic Acid in Research Contexts

Chromatographic Separation Techniques

Chromatography is essential for isolating 2-Oxazoleacetic acid from complex mixtures, a common requirement in synthesis reaction monitoring and metabolic studies. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. Developing a robust and reliable HPLC method requires the systematic optimization of several chromatographic parameters, followed by rigorous validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH). pensoft.netbiomedres.us

A typical method development strategy for this compound would employ a reversed-phase (RP) approach. scielo.org.mx The stationary phase of choice is often a C18 (octadecyl silane) column, which provides excellent retention for moderately polar molecules. pensoft.netjrespharm.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scielo.org.mxjrespharm.com The buffer's pH is a critical parameter, as it controls the ionization state of the carboxylic acid group, thereby influencing retention time and peak shape. An acidic mobile phase is often used to suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks on a reversed-phase column. shimadzu.com

Method validation ensures that the analytical procedure is fit for its intended purpose. biomedres.us Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). biomedres.usijper.org

Table 1: Illustrative HPLC Method Parameters and Validation for this compound

Parameter Condition / Acceptance Criteria Description
Chromatographic Conditions
Column C18, 250 x 4.6 mm, 5 µm A standard reversed-phase column suitable for separating polar to moderately nonpolar compounds. pensoft.netscielo.org.mx
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (e.g., 40:60 v/v) An isocratic mobile phase using acetonitrile as the organic modifier and acidified water to ensure the analyte is in its protonated form. mdpi.com
Flow Rate 1.0 mL/min A typical flow rate for standard analytical HPLC columns. ijper.org
Detection UV at ~210-225 nm The carboxyl and oxazole (B20620) moieties are expected to absorb in the lower UV range. pensoft.netijper.org
Injection Volume 10 µL A standard volume for analytical HPLC injections. ijper.org
Validation Parameters
Linearity R² ≥ 0.999 Assessed over a concentration range (e.g., 2.5-150 µg/mL), demonstrating a direct proportionality between detector response and concentration. jrespharm.comijper.org
Accuracy 98-102% Recovery Determined by spiking a known amount of standard into a sample matrix and measuring the recovery.
Precision (RSD) ≤ 2% The relative standard deviation (RSD) for repeated measurements, indicating the method's reproducibility. ijper.org

This table is an illustrative example based on typical methods for similar acidic compounds.

Direct analysis of this compound by Gas Chromatography (GC) is impractical due to its high polarity and low volatility. Therefore, a derivatization step is required to convert the polar carboxylic acid functional group into a more volatile and thermally stable ester or silyl (B83357) derivative. restek.com This process replaces the active hydrogen on the carboxyl group with a nonpolar moiety, improving chromatographic performance.

Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a methyl ester. This derivative is significantly more volatile than the parent acid. researchgate.net

Silylation: Using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester, respectively. TBDMS derivatives are often preferred as they are more stable and less sensitive to moisture than TMS derivatives.

The resulting volatile derivative can then be separated on a GC column, typically a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-FFAP), and detected. vup.skepa.gov

Table 2: Common Derivatization Reactions for GC Analysis of this compound

Derivatization Method Reagent Resulting Derivative Key Advantages
Silylation MTBSTFA 2-(tert-Butyldimethylsilyloxycarbonylmethyl)oxazole Forms stable derivatives, less moisture sensitive than TMS.

Hyphenating chromatography with mass spectrometry (MS) provides a powerful tool for both the definitive identification and precise quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for analyzing this compound directly without derivatization. unitn.it After separation by LC, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source. For a carboxylic acid, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is readily formed and detected. unitn.it Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity. By selecting the parent ion ([M-H]⁻) and monitoring its specific fragmentation products, a highly specific and quantitative method can be developed. eurl-pesticides.eunih.gov This approach is particularly valuable for analyzing the compound in complex biological matrices. unitn.it

Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the volatile derivatives of this compound. Following GC separation, the derivatized molecule enters the MS, where it is typically ionized by electron impact (EI). hmdb.ca The resulting mass spectrum contains a molecular ion peak corresponding to the derivative, along with a unique pattern of fragment ions. researchgate.net This fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous structural confirmation. researchgate.net For example, a TBDMS derivative often shows a characteristic loss of a tert-butyl group (M-57).

Gas Chromatography (GC) Applications for Volatile Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds and for confirming the identity of known substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed molecular structure of organic compounds in solution. weebly.com By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the exact arrangement of atoms in the this compound molecule can be confirmed. slideshare.netrsc.org

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the oxazole ring and the methylene (B1212753) (-CH₂-) group. The protons on the five-membered oxazole ring will appear in the aromatic region, and their specific chemical shifts and coupling will depend on their position. The methylene protons adjacent to the carbonyl group will typically appear as a singlet. The carboxylic acid proton (-COOH) is often a broad singlet and may exchange with deuterium (B1214612) when D₂O is used as a solvent.

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic downfield shift (typically >170 ppm). The carbons of the oxazole ring and the methylene carbon will also have predictable chemical shifts.

Table 3: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~10-12 broad singlet -COOH
¹H ~7.0-8.0 multiplet Oxazole ring protons (H-4, H-5)
¹H ~3.8-4.2 singlet -CH₂-
¹³C >170 singlet C=O (acid)
¹³C ~120-160 singlet Oxazole ring carbons (C-2, C-4, C-5)

Note: These are predicted values based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions. weebly.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would be expected to show several characteristic absorption bands. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (O-H) Stretch 2500-3300 Broad
Carboxylic Acid (C=O) Stretch 1700-1725 Strong
Oxazole Ring (C=N) Stretch ~1650 Medium
Carboxylic Acid (C-O) Stretch 1210-1320 Strong

Source: Data compiled from general IR spectroscopy principles. libretexts.orgspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. rsc.org The absorption of UV or visible light promotes electrons from a ground state to an excited state. rsc.org Molecules containing π-systems or heteroatoms with non-bonding electrons, known as chromophores, are responsible for these absorptions. In this compound, the oxazole ring and the carbonyl group of the carboxylic acid act as chromophores. The compound is expected to show absorption maxima (λmax) in the UV region, typically between 190 and 400 nm. sci-hub.se The exact position and intensity of the absorption are sensitive to the solvent used. rsc.org For a compound like acetic acid, the C=O group exhibits an absorption peak in the 190-240 nm range. researchgate.net The presence of the conjugated oxazole ring would likely influence this absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Electrochemical Detection Approaches

The detection of organic molecules through electrochemical methods offers significant advantages, including high sensitivity, rapid response times, and cost-effectiveness. iieta.org For a molecule like this compound, which possesses electroactive functional groups, electrochemical approaches represent a viable and potent analytical strategy. The core of this methodology relies on inducing an oxidation or reduction reaction of the target analyte at an electrode surface by applying a specific potential. The resulting current is directly proportional to the concentration of the analyte, allowing for quantitative analysis.

Various voltammetric techniques can be employed for this purpose. Cyclic Voltammetry (CV) is a powerful tool for investigating the redox properties of electroactive species, helping to characterize the oxidation or reduction potentials of this compound. biointerfaceresearch.com For quantitative measurements, techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often preferred due to their enhanced sensitivity and ability to minimize background currents. ub.edursc.org For instance, DPV has been successfully used for the simultaneous determination of multiple active pharmaceutical ingredients, achieving low detection limits. ub.edu

The performance of electrochemical sensors is heavily dependent on the electrode material. While standard electrodes like glassy carbon electrodes (GCE) can be used, their modification with nanomaterials often leads to significant improvements in analytical performance. biointerfaceresearch.combiorxiv.org Carbon-based nanomaterials, such as carbon nanotubes and graphene, are frequently used to increase the electrode's surface area and facilitate faster electron transfer, thereby amplifying the electrochemical signal. iieta.orgfrontiersin.org The integration of metallic nanoparticles (e.g., silver, gold, cerium oxide) into the electrode matrix can also have a catalytic effect on the redox reaction of the analyte, lowering the overpotential required for oxidation or reduction and further enhancing sensitivity. tandfonline.comresearchgate.netjcu.edu.au

In the context of this compound, the oxazole ring is an electroactive moiety. biointerfaceresearch.com The nitrogen and oxygen heteroatoms influence the electron density of the aromatic ring, making it susceptible to electrochemical oxidation. Furthermore, the acetic acid group can participate in acid-base equilibria, which can be exploited by controlling the pH of the supporting electrolyte to optimize the electrochemical response. ub.edu While specific studies on this compound are not prevalent, research on analogous structures provides a strong basis for method development. For example, a voltammetric method for detecting 2,4-dichlorophenoxyacetic acid was developed using a boron-doped diamond electrode, achieving a limit of detection in the nanomolar range. rsc.org Similarly, electrochemical sensors have been designed for other oxazole derivatives, demonstrating the feasibility of this approach. tandfonline.com A molecularly imprinted polymer (MIP) sensor for sulfamethoxazole, which contains an isoxazole (B147169) ring, demonstrated high selectivity and a detection limit of 0.81 µM. iieta.org These examples underscore the potential for developing a highly sensitive and selective electrochemical sensor for this compound.

Table 1: Performance of Electrochemical Sensors for Analytes Structurally Related to this compound This table is illustrative and based on data for analogous compounds to demonstrate typical performance.

AnalyteElectrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Reference
SulfamethoxazoleMolecularly Imprinted Polymer / MWCNTsDPV2.4 - 23.6 µM0.81 µM iieta.org
2,4-Dichlorophenoxyacetic acidBoron-Doped Diamond Electrode (BDDE)SWV100 - 911 nM34 nM rsc.org
Oxalic AcidSilver Nanoparticles / N-doped Graphene OxideAmperometry10 - 300 µM2 µM jcu.edu.au
L-CysteineDHPNOS / Cerium Oxide Nanoparticle CPEDPV0.08 - 400 µM0.04 µM tandfonline.com

Development of Enzymatic Assays for Specific this compound Derivatives

Enzymatic assays are a cornerstone of biochemical analysis, prized for their exceptional specificity and sensitivity. sigmaaldrich.com These assays leverage the highly specific catalytic action of enzymes to detect or quantify a target substance. jmb.or.kr The development of an enzymatic assay for this compound or its derivatives would likely follow one of two main strategies: an inhibition-based assay or a direct conversion assay where the analyte is a substrate.

Research has shown that various oxazole derivatives can interact with and inhibit the activity of specific enzymes. researchgate.netmdpi.com For instance, a series of 2,5-disubstituted 4-oxazoleacetic acid derivatives were synthesized and evaluated for their biological activities, indicating interaction with biological systems. researchgate.net More specifically, certain oxazol-4-yl-acetic acids have been tested for their ability to inhibit aldose reductase. researchgate.net This inhibitory action can form the basis of a quantitative assay. In such a setup, a known amount of the target enzyme (e.g., aldose reductase) and its substrate are incubated with the sample containing the this compound derivative. The derivative would act as an inhibitor, reducing the enzyme's catalytic rate. This reduction in activity, which can be monitored by measuring the decrease in product formation or substrate consumption via spectrophotometry or fluorometry, would be proportional to the concentration of the inhibitor. sigmaaldrich.commdpi.com

Alternatively, a direct enzymatic assay could be developed if an enzyme that specifically recognizes and metabolizes this compound can be identified. This enzyme would catalyze the conversion of the analyte into a product. The assay could then be designed to measure the rate of product formation or the consumption of a co-substrate. A common approach is to couple the primary enzymatic reaction to a secondary, signal-producing reaction. nih.gov For example, if the enzymatic conversion of this compound required a co-factor like NADH, the rate of NADH oxidation to NAD+ could be monitored by the decrease in absorbance at 340 nm. nih.gov This enzyme-coupled method provides a continuous and easily measurable signal.

The Fe(II)/2-oxoglutarate-dependent dioxygenases are a large family of enzymes that oxidize their primary substrate while converting a 2-oxoglutarate cosubstrate to succinate (B1194679). nih.gov It is conceivable that a dioxygenase could be identified or engineered to act on this compound. An assay could then couple the resulting succinate production to a series of enzymatic reactions involving succinyl-CoA synthetase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, ultimately leading to the oxidation of NADH, which is spectrophotometrically detectable. nih.gov The development of such an assay requires significant research to identify a suitable enzyme, followed by optimization of reaction conditions such as pH, temperature, and substrate concentrations to ensure maximum sensitivity and reliability.

Table 2: Conceptual Framework for a Hypothetical Inhibition-Based Enzymatic Assay This table outlines the principles and components for a potential assay based on enzyme inhibition.

ComponentDescription / RoleExamplePrinciple of Detection
Analyte The target molecule to be quantified; acts as an enzyme inhibitor.This compound derivativeConcentration is inversely proportional to measured enzyme activity.
Enzyme A protein catalyst whose activity is specifically inhibited by the analyte.Aldose ReductaseProvides the biological recognition element for the assay. researchgate.net
Substrate A molecule that is converted into a product by the enzyme.DL-GlyceraldehydeThe rate of its consumption or the product's formation is measured.
Co-factor A non-protein chemical compound required for the enzyme's activity.NADPHChange in its concentration (e.g., oxidation to NADP+) is often monitored.
Detection Method The technique used to measure the reaction rate.UV-Vis SpectrophotometryMeasures the decrease in absorbance at 340 nm due to NADPH oxidation. nih.gov

Translational Applications and Future Directions in 2 Oxazoleacetic Acid Research

Strategic Utilization as Key Synthetic Intermediates in Complex Molecular Syntheses

2-Oxazoleacetic acid and its derivatives are valuable building blocks in the synthesis of more complex molecules. The oxazole (B20620) ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, serves as a stable scaffold that can be strategically functionalized. irjmets.comwikipedia.orgvulcanchem.com The acetic acid moiety attached to the oxazole ring provides a reactive handle for various chemical transformations, including esterification and amidation. vulcanchem.com

The utility of oxazole derivatives as synthetic intermediates is highlighted in their application in the total synthesis of natural products and medicinally relevant molecules. irjmets.comnih.gov For instance, the oxazole framework can be a precursor to the pyridoxyl system found in vitamin B6. wikipedia.org Diels-Alder reactions using alkoxy-substituted oxazoles as dienes provide a pathway to pyridines, where the initial cycloaddition yields a bicyclic intermediate with an acid-sensitive oxo bridgehead. wikipedia.org Furthermore, the 2-substituted-4,5-diphenyloxazole group can function as a masked carboxylic acid equivalent, which can be unmasked at a later stage of a synthesis. nih.gov

Rational Design and Development of Novel Biologically Active Small Molecules

The oxazole nucleus is a prominent scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. tandfonline.commdpi.com Researchers have extensively explored the synthesis and biological evaluation of this compound derivatives for various therapeutic applications. ontosight.aiontosight.ai The structural diversity achievable through substitution on the oxazole ring allows for the fine-tuning of pharmacological properties. irjmets.com

A notable area of investigation is the development of hypoglycemic agents. A series of 2,4-disubstituted-oxazole derivatives have been designed and synthesized, with some compounds demonstrating potent activity in increasing glucose consumption in cell-based assays. nih.gov For example, compound 5k, a 2,4-disubstituted-oxazole derivative, showed greater hypoglycemic activity than metformin (B114582) in HepG2 cells. nih.gov

Furthermore, derivatives of this compound have been investigated as potential inhibitors of platelet aggregation. nih.gov A series of 4,5-diphenyloxazole (B1616740) derivatives bearing substituents at the carbon alpha to the oxazole ring were synthesized and evaluated for their ability to inhibit ADP-induced aggregation of human platelets in vitro. nih.gov The introduction of a carbomethoxy group at the alpha position of the saturated series resulted in a compound that was 15-fold more potent than the unsubstituted prototype. nih.gov

The following table summarizes the biological activities of some this compound derivatives:

Compound ClassBiological ActivityKey Findings
2,4-disubstituted-oxazole derivativesHypoglycemicCompound 5k increased glucose consumption by 60% in HepG2 cells, outperforming metformin. nih.gov
4,5-diphenyloxazole derivativesPlatelet Aggregation InhibitionAn alpha-carbomethoxy substituted derivative (12a) showed an IC50 of 0.08 microM. nih.gov
2,5-disubstituted 4-oxazoleacetic acid derivativesHypolipidemic2-(4-Fluorophenyl)-5-(3-thienyl)-4-oxazoleacetic acid (88) was found to be highly potent in rats. researchgate.net
Oxazole derivativesAntimicrobial, Antifungal, Anti-inflammatoryOxazole derivatives have shown a broad range of biological activities. irjmets.comontosight.aiijpsonline.com

Creation of Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. chemicalprobes.org The development of chemical probes based on the this compound scaffold allows researchers to investigate the roles of specific enzymes and receptors in various biological pathways. evitachem.com The key characteristics of a good chemical probe include high potency, selectivity for the target, and the ability to engage the target in a cellular environment. chemicalprobes.org

The versatility of the oxazole ring system makes it an attractive core for the design of chemical probes. tandfonline.com By modifying the substituents on the oxazole ring, researchers can create a library of compounds to screen for specific biological activities. nih.gov For instance, a fluorescent probe could be developed by attaching a fluorophore to the this compound backbone. This would enable the visualization and tracking of the probe's interaction with its target within a cell.

An example of a related application is the use of oxazole-containing compounds as probes in metabolic pathway studies. evitachem.com The structural features of these compounds can be tailored to mimic natural substrates or inhibitors of specific enzymes, thereby allowing for the investigation of their roles in metabolic processes. evitachem.com The development of probes with photoactive groups, such as diazirines, allows for photoaffinity labeling, where the probe forms a covalent bond with its target upon UV irradiation, enabling the identification and characterization of the target protein. mdpi.com

Exploration of Biocatalytic and Sustainable Synthesis Routes for this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. organic-chemistry.orgacs.org This includes the use of biocatalysts, such as enzymes, to perform chemical transformations with high selectivity and under mild reaction conditions. nih.gov The exploration of biocatalytic routes for the synthesis of this compound and its derivatives offers a more sustainable alternative to traditional chemical methods. rsc.org

Enzymes, such as lipases, have been successfully used in the synthesis of esters from carboxylic acids and alcohols. semanticscholar.org This approach could be applied to the esterification of this compound, offering a greener method for producing its ester derivatives. Biocatalysis can also be employed for the deracemization of racemic mixtures, providing a route to enantiopure compounds which is often crucial for biological activity. whiterose.ac.uk

In addition to biocatalysis, other green chemistry approaches are being explored for the synthesis of oxazole derivatives. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of environmentally benign solvents. nih.gov For example, the van Leusen oxazole synthesis, a well-established method for preparing oxazoles, has been adapted to use microwave irradiation, resulting in a more efficient and high-yielding process. nih.gov The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, also contributes to a more sustainable process by reducing waste and energy consumption. mdpi.com

Integration into Advanced Functional Materials Research

The unique chemical and physical properties of oxazole-containing compounds make them attractive candidates for the development of advanced functional materials. irjmets.comontosight.ai Oxazole-based polymers and fluorescent dyes have garnered attention for their potential applications in material engineering and bioimaging. irjmets.com The aromatic nature of the oxazole ring contributes to the electronic properties and stability of these materials. vulcanchem.com

The incorporation of this compound derivatives into polymer chains can lead to materials with tailored properties. The carboxylic acid group can be used as a point of attachment for polymerization or for cross-linking polymer chains. The resulting polymers may exhibit interesting optical, electronic, or biological properties depending on the specific structure of the oxazole monomer.

Furthermore, oxazole derivatives have been studied for their luminescent properties, which makes them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. irjmets.com The ability to tune the emission wavelength by modifying the substituents on the oxazole ring allows for the design of materials with specific photophysical characteristics. The integration of these compounds into materials science research opens up new avenues for the development of novel technologies with applications in electronics, photonics, and biotechnology. ontosight.ai

Q & A

Q. What are the established synthetic routes for 2-Oxazoleacetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves cyclization or esterification reactions. For example, analogous oxazole derivatives are synthesized via condensation of α-keto acids with ammonia derivatives under acidic conditions . Optimization requires systematic variation of parameters:
  • Catalyst selection : Sulfuric acid or phosphoric acid are common catalysts for esterification; alternatives like Lewis acids (e.g., ZnCl₂) may improve selectivity .
  • Temperature control : Reactions are often exothermic; maintaining 60–80°C prevents side reactions like decarboxylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor purity via HPLC or NMR .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare peaks with literature data (e.g., oxazole ring protons at δ 7.5–8.5 ppm, carboxylic acid proton at δ 12–13 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxazole ring (C=N stretch ~1650 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 210–260 nm) quantifies purity (>95% for most studies) .
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C₅H₅NO₃: C 44.45%, H 3.73%, N 10.37%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., acetic acid derivatives):
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electronic properties:
  • Reactive Sites : Calculate Fukui indices to identify nucleophilic/electrophilic regions on the oxazole ring and carboxylic group .
  • Transition States : Optimize geometries for proposed reaction pathways (e.g., nucleophilic substitution at the oxazole C-2 position) .
  • Validation : Compare simulated IR/NMR spectra with experimental data to refine models .

Q. How do contradictory data in literature on this compound’s solubility in polar solvents arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:
  • Measurement variability : Standardize methods (e.g., shake-flask technique at 25°C, UV-Vis calibration curves) .
  • Impurity effects : Trace solvents (e.g., residual DMSO) alter solubility; pre-purify solvents via molecular sieves .
  • pH dependence : Solubility increases at higher pH due to carboxylate ion formation; report pH conditions explicitly .

Q. What strategies are effective for analyzing this compound’s metabolic pathways in biological systems?

  • Methodological Answer : Use isotopic labeling and mass spectrometry:
  • ¹³C-Labeling : Track incorporation into metabolites via LC-MS/MS .
  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Data integration : Cross-reference with databases like HMDB or PubChem for known metabolic intermediates .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary data for publications on this compound to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Supplementary Files : Include raw NMR/FID files, HPLC chromatograms, and crystallographic data (if applicable) .
  • Metadata : Document instrument settings (e.g., NMR spectrometer frequency, HPLC column type) .
  • Code repositories : Share DFT input/output files on platforms like GitHub .

Q. What databases and search engines are recommended for literature reviews on this compound?

  • Methodological Answer : Prioritize authoritative sources:
  • PubChem : For physicochemical data and toxicity profiles .
  • NIST Chemistry WebBook : Validate spectral data .
  • OJOSE : Cross-disciplinary journal searches (e.g., "oxazole derivatives AND metabolic pathways") .

Conflict Resolution in Experimental Design

Q. How can researchers resolve discrepancies between theoretical and experimental pKa values for this compound?

  • Methodological Answer : Address via:
  • Buffer selection : Use zwitterionic buffers (e.g., MES, MOPS) that do not interfere with potentiometric titrations .
  • Computational refinement : Adjust solvation models (e.g., COSMO-RS) in software like Gaussian to better match experimental conditions .

Q. Tables for Quick Reference

Property Value Method Reference
Molecular FormulaC₅H₅NO₃Elemental Analysis
Melting Point~150–155°C (lit.)Differential Scanning Calorimetry
Aqueous Solubility (25°C)12.5 mg/mL (pH 7.0)Shake-Flask + UV-Vis
logP (Octanol-Water)-0.45HPLC Retention Time

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.